4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8

Overview

Description

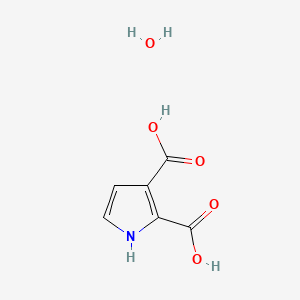

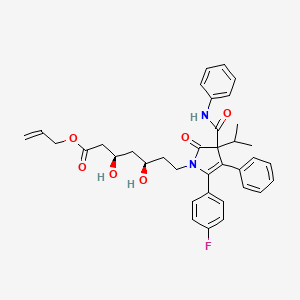

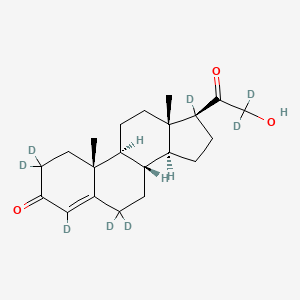

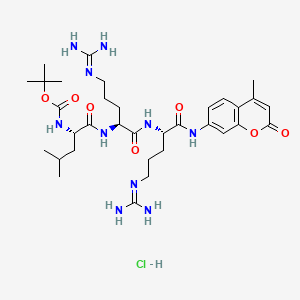

“4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8” is a labelled analogue of 21-Hydroxyprogesterone, a mineralocorticoid . It is also known as Deoxycorticosterone and acts as a precursor to Aldosterone .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. A study has shown that the C21-substituted progesterone derivative, NSC 88915, possesses specific Tdp1 inhibitory activity . The synthesis of analogues of this compound has provided insight into the structural requirements for the inhibition of Tdp1 .Molecular Structure Analysis

The molecular formula of “this compound” is C21H30O3 . The molecular weight is 330.47 .Physical And Chemical Properties Analysis

The compound is a white solid . It has a melting point of 132-134°C and is slightly soluble in Chloroform and Methanol . It is stable if stored under recommended conditions .Scientific Research Applications

Structural Analysis

- X-ray Structure Analysis : The crystal structure of a similar compound, 4-Pregnen-11α-ol-3,20-dione, was determined by X-ray structure analysis, revealing its conformation and molecular interactions (Gupta et al., 1994).

Metabolism Studies

- Cortisol Metabolism : A study on fibroblasts demonstrated the conversion of 4-pregnene-11β,17α,21-triol-3,20-dione (cortisol) into various metabolites, indicating the compound's role in cellular metabolic processes (Grosser et al., 1962).

Progesterone Biotransformation

- In Plant Cell Cultures : Progesterone was converted to various hydroxylated derivatives by plant cell cultures, showcasing the enzymatic alteration capabilities of plant systems (Yagen et al., 1978).

Steroid Synthesis

- Synthesis of Steroid Analogues : Research on the synthesis of 11-oxa steroids, including analogues of corticoid hormones, highlights the potential for creating structurally modified steroids for various applications (Salvi et al., 1976).

Effects on Cardenolide Accumulation

- In Digitalis Lanata Cultures : Various pregnanes, including related compounds, were investigated for their influence on cardenolide accumulation in plant cultures, contributing to our understanding of plant secondary metabolite biosynthesis (Haussmann et al., 1997).

Biological Activity

- Activity of DCA Derivative : The biological activity of Δ1,4-pregnadiene-21-ol-3, 20-dione, 3-acetate, a new DCA derivative, was studied, providing insights into the subtle changes in steroid structures and their biological impacts (Beyler et al., 1956).

Natural Derivatives

- From Solenostemma Argel Leaves : Research identified new pregnene derivatives from Solenostemma argel leaves, expanding our knowledge of naturally occurring steroid compounds (Hassan et al., 2001).

Rearrangement Studies

- Umlagerungen in der Pregnanseitenkette : Studies on the rearrangement of the pregnane side chain provide insights into the chemical transformations and stability of steroid structures (Annen et al., 1989).

Mechanism of Action

Target of Action

11-Deoxy Corticosterone-d8, also known as Deoxycorticosterone-d8 or 4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8, is a steroid hormone produced by the adrenal gland . It primarily targets the mineralocorticoid receptors in the body . These receptors play a crucial role in maintaining the body’s salt and water balance, which in turn regulates blood pressure .

Mode of Action

As a potent mineralocorticoid, 11-Deoxy Corticosterone-d8 binds to mineralocorticoid receptors and exerts its effects by modulating gene expression . It is virtually devoid of glucocorticoid activity . 11β-hydroxylation of 11-deoxy corticosterone-d8 produces corticosterone, which confers glucocorticoid activity .

Biochemical Pathways

11-Deoxy Corticosterone-d8 is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .

Result of Action

The binding of 11-Deoxy Corticosterone-d8 to mineralocorticoid receptors leads to the retention of sodium (Na+) and water in the body, which can increase blood volume and blood pressure . It also acts as a precursor to aldosterone, which further enhances these effects .

Action Environment

The action of 11-Deoxy Corticosterone-d8 can be influenced by various environmental factors. For instance, stress can stimulate the production of 11-Deoxy Corticosterone-d8 Additionally, factors such as diet, health status, and genetic factors can also influence its action, efficacy, and stability

Future Directions

Biochemical Analysis

Biochemical Properties

11-Deoxy Corticosterone-d8 plays a crucial role in biochemical reactions, particularly in the biosynthesis of steroid hormones. It is a potent mineralocorticoid that interacts with enzymes such as 21β-hydroxylase and 11β-hydroxylase. These enzymes convert 11-Deoxy Corticosterone-d8 into corticosterone, which is then further converted into aldosterone by aldosterone synthase . The interactions between 11-Deoxy Corticosterone-d8 and these enzymes are essential for maintaining electrolyte balance and blood pressure regulation.

Cellular Effects

11-Deoxy Corticosterone-d8 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts on mineralocorticoid receptors in target cells, leading to the activation of signaling cascades that regulate sodium and potassium ion transport . This regulation is vital for maintaining cellular homeostasis and proper functioning of excitable tissues such as muscles and nerves. Additionally, 11-Deoxy Corticosterone-d8 can modulate the expression of genes involved in electrolyte balance and energy metabolism.

Molecular Mechanism

At the molecular level, 11-Deoxy Corticosterone-d8 exerts its effects by binding to mineralocorticoid receptors in target cells. This binding triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene transcription . The activation of these genes leads to increased synthesis of proteins involved in ion transport and cellular metabolism. Furthermore, 11-Deoxy Corticosterone-d8 can inhibit or activate various enzymes, influencing metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Deoxy Corticosterone-d8 can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 11-Deoxy Corticosterone-d8 can have sustained effects on cellular function, including prolonged activation of mineralocorticoid receptors and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of mineralocorticoids on physiological processes.

Dosage Effects in Animal Models

The effects of 11-Deoxy Corticosterone-d8 in animal models are dose-dependent. At low doses, the compound can effectively regulate electrolyte balance and blood pressure without causing significant adverse effects . At higher doses, 11-Deoxy Corticosterone-d8 may lead to toxic effects such as hypertension, electrolyte imbalances, and organ damage. These findings highlight the importance of carefully controlling the dosage of 11-Deoxy Corticosterone-d8 in experimental studies to avoid potential toxicity.

Metabolic Pathways

11-Deoxy Corticosterone-d8 is involved in several metabolic pathways, primarily related to steroid biosynthesis. It is produced from progesterone by the action of 21β-hydroxylase and is subsequently converted to corticosterone by 11β-hydroxylase . Corticosterone can then be converted to aldosterone by aldosterone synthase. These metabolic pathways are essential for the production of mineralocorticoids, which play a critical role in maintaining electrolyte balance and blood pressure regulation.

Transport and Distribution

Within cells and tissues, 11-Deoxy Corticosterone-d8 is transported and distributed by binding to specific transport proteins . These proteins facilitate the movement of the compound across cell membranes and its accumulation in target tissues. The distribution of 11-Deoxy Corticosterone-d8 is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. Understanding the transport and distribution of 11-Deoxy Corticosterone-d8 is crucial for elucidating its physiological effects.

Subcellular Localization

The subcellular localization of 11-Deoxy Corticosterone-d8 is primarily determined by its interactions with mineralocorticoid receptors and other binding proteins . Upon binding to its receptor, 11-Deoxy Corticosterone-d8 is translocated to the nucleus, where it can regulate gene transcription. Additionally, post-translational modifications and targeting signals may direct 11-Deoxy Corticosterone-d8 to specific cellular compartments, influencing its activity and function.

properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESRJSPZRDMNHY-JRMIWGODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-bta](/img/no-structure.png)

![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)